2-((2S,3S)-2-((tert-Butoxycarbonyl)amino)-3-methylpentanamido)-2-methylpropanoic acid
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Overview
Description
2-((2S,3S)-2-((tert-Butoxycarbonyl)amino)-3-methylpentanamido)-2-methylpropanoic acid is a complex organic compound that belongs to the class of amino acids. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine groups during chemical reactions. The compound’s structure includes a methylpentanamido group and a methylpropanoic acid moiety, making it a versatile intermediate in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2S,3S)-2-((tert-Butoxycarbonyl)amino)-3-methylpentanamido)-2-methylpropanoic acid typically involves multiple steps. One common method starts with the protection of the amine group using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine. This step is followed by the coupling of the protected amine with a suitable carboxylic acid derivative, such as an ester or an acid chloride, under conditions that promote amide bond formation. The reaction conditions often include the use of coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) and catalysts like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and pH, ensures high yield and purity of the final product. The industrial synthesis may also incorporate purification steps like crystallization, distillation, or chromatography to isolate the desired compound from reaction by-products.
Chemical Reactions Analysis
Types of Reactions
2-((2S,3S)-2-((tert-Butoxycarbonyl)amino)-3-methylpentanamido)-2-methylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: Nucleophilic substitution reactions can replace the tert-butoxycarbonyl group with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or alcohols in the presence of bases or acids.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amines. Substitution reactions can result in various functionalized derivatives.
Scientific Research Applications
2-((2S,3S)-2-((tert-Butoxycarbonyl)amino)-3-methylpentanamido)-2-methylpropanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of peptides and other complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein folding.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-((2S,3S)-2-((tert-Butoxycarbonyl)amino)-3-methylpentanamido)-2-methylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or interact with functional groups, thereby modulating biological pathways. The presence of the tert-butoxycarbonyl group can influence the compound’s reactivity and stability, affecting its overall mechanism of action.
Comparison with Similar Compounds
Similar Compounds
2-((2S,3S)-2-Amino-3-methylpentanamido)-2-methylpropanoic acid: Lacks the tert-butoxycarbonyl protecting group.
2-((2S,3S)-2-((tert-Butoxycarbonyl)amino)-3-ethylpentanamido)-2-methylpropanoic acid: Contains an ethyl group instead of a methyl group.
Uniqueness
The presence of the tert-butoxycarbonyl group in 2-((2S,3S)-2-((tert-Butoxycarbonyl)amino)-3-methylpentanamido)-2-methylpropanoic acid makes it unique compared to similar compounds. This protecting group provides stability during chemical reactions and can be selectively removed under mild conditions, making the compound a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C15H28N2O5 |
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Molecular Weight |
316.39 g/mol |
IUPAC Name |
2-methyl-2-[[(2S,3S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]propanoic acid |
InChI |
InChI=1S/C15H28N2O5/c1-8-9(2)10(16-13(21)22-14(3,4)5)11(18)17-15(6,7)12(19)20/h9-10H,8H2,1-7H3,(H,16,21)(H,17,18)(H,19,20)/t9-,10-/m0/s1 |
InChI Key |
VEQFPJJCYYGOTJ-UWVGGRQHSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)NC(C)(C)C(=O)O)NC(=O)OC(C)(C)C |
Canonical SMILES |
CCC(C)C(C(=O)NC(C)(C)C(=O)O)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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